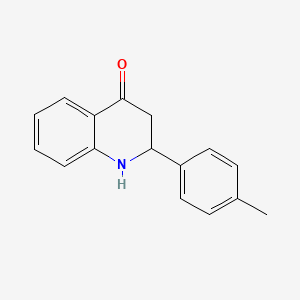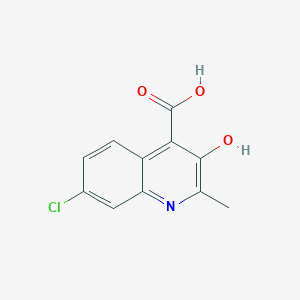
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carbaldehyde group attached to the quinoline ring. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with 8-methoxy-2-methylquinoline under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Another method involves the Heck reaction, where 4-(dimethylamino)vinylbenzene is reacted with 6- or 7-bromoquinoxalines in the presence of palladium acetate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carboxylic acid.
Reduction: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with nucleic acids, affecting their structure and function. The presence of the dimethylamino and methoxy groups enhances its ability to participate in charge-transfer interactions, making it useful in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the core structure.
4-(Dimethylamino)cinnamaldehyde: Similar in having a dimethylamino group and an aldehyde group but differs in the aromatic system.
4-(Dimethylamino)pyridine: Contains the dimethylamino group but has a pyridine ring instead of a quinoline ring .
Uniqueness
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is unique due to its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
89446-17-3 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-(dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-12(16(2)3)11-6-10(8-17)7-13(18-4)14(11)15-9/h5-8H,1-4H3 |
Clave InChI |
VZTSVYQGSWRLHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=C(C2=N1)OC)C=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11869445.png)




![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)

![tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11869487.png)



![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)

